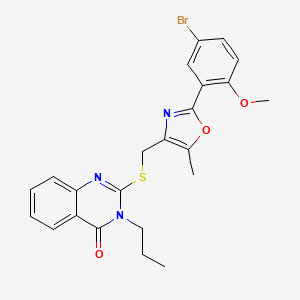
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22BrN3O3S and its molecular weight is 500.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound belonging to the class of quinazolines, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18BrN3O3S with a molecular weight of approximately 484.37 g/mol. The compound features a quinazolinone core, which is often associated with significant biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O3S |
| Molecular Weight | 484.37 g/mol |
| CAS Number | 1284368-28-0 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Intermediates : The synthesis begins with the preparation of 5-bromo-2-methoxyphenol and oxazole derivatives.
- Thioether Formation : The thioether linkage is formed through the reaction of the oxazole derivative with a thiol compound.
- Quinazolinone Formation : Finally, the quinazolinone structure is completed through cyclization reactions under controlled conditions.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
Compounds related to this compound have shown anti-inflammatory activity through the modulation of pro-inflammatory cytokines and enzymes such as COX-2. This modulation can help alleviate symptoms associated with chronic inflammatory diseases .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against retroviruses. The mechanism involves the inhibition of viral replication by interfering with viral enzymes or host cell receptors .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It can bind to various receptors, altering their activity and downstream signaling pathways.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer activity.
- Animal Models : In vivo studies using murine models showed that administration of similar compounds resulted in significant tumor size reduction compared to control groups, further confirming their potential as anticancer agents.
Propiedades
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-4-11-27-22(28)16-7-5-6-8-18(16)26-23(27)31-13-19-14(2)30-21(25-19)17-12-15(24)9-10-20(17)29-3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQNYBJBHQPAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













